molecular formula C25H17Cl2F3N2O3 B2868056 (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE CAS No. 342581-58-2

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE

Cat. No.: B2868056
CAS No.: 342581-58-2
M. Wt: 521.32
InChI Key: NDPNUMATGXJIFU-UHFFFAOYSA-N
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Description

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings, methoxy groups, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chlorophenol with methoxybenzene under basic conditions to form the methoxyphenyl intermediate.

    Introduction of the Cyanoprop-2-enamide Group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoprop-2-enamide group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Halogen substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3-[(2-bromophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
  • (E)-3-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of trifluoromethylbenzenes , characterized by a benzene ring substituted with trifluoromethyl and chlorine groups. Its molecular formula is C18H15ClF3N2O3C_{18}H_{15}ClF_3N_2O_3, with a molecular weight of approximately 385.77 g/mol. The structural formula can be represented as follows:

 E N 2 chloro 5 trifluoromethyl phenyl N diaminomethylidene guanidine\text{ E N 2 chloro 5 trifluoromethyl phenyl N diaminomethylidene guanidine}

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, chalcone derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The compound's structural analogs have demonstrated antibacterial and antifungal activities. For instance, certain derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

3. Anti-inflammatory Effects
There is evidence suggesting that related compounds may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis. The inhibition of enzymes involved in prostaglandin synthesis has been a focal point of research .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like phospholipase A2, which is crucial in inflammatory responses .
  • Cell Signaling Modulation : By interacting with cellular receptors, these compounds may alter signaling pathways that lead to reduced cell proliferation in cancer cells.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells, further contributing to their anticancer and anti-inflammatory effects .

Case Studies

  • Anticancer Study : A study involving a series of chalcone derivatives demonstrated that modifications in the structure significantly enhanced their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 10 µM against breast cancer cells .
  • Antimicrobial Evaluation : In vitro studies on related compounds revealed MIC values ranging from 3.12 to 12.5 µg/mL against bacterial strains, showcasing their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved EffectIC50/MIC Value
Anticancer Cytotoxicity in cancer cell lines10 µM
Antimicrobial Inhibition of bacterial growth3.12 - 12.5 µg/mL
Anti-inflammatory Inhibition of prostaglandin synthesisNot specified

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-22-9-6-15(11-23(22)35-14-16-4-2-3-5-19(16)26)10-17(13-31)24(33)32-21-12-18(25(28,29)30)7-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPNUMATGXJIFU-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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